Cas no 2227698-01-1 (rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid)

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid structure
2227698-01-1 structure
Product name:rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid
CAS No:2227698-01-1
MF:C27H23BrN2O5
Molecular Weight:535.385926485062
CID:6244608
PubChem ID:165818312

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid
    • EN300-1557520
    • 2227698-01-1
    • rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
    • インチ: 1S/C27H23BrN2O5/c28-23-12-15(26(32)33)9-10-24(23)30-25(31)21-11-16(21)13-29-27(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12,16,21-22H,11,13-14H2,(H,29,34)(H,30,31)(H,32,33)/t16-,21-/m1/s1
    • InChIKey: DTHNVKKDQHFFNI-IIBYNOLFSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1NC([C@@H]1C[C@@H]1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 534.07903g/mol
  • 同位素质量: 534.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 786
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.5

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1557520-0.5g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
0.5g
$2132.0 2023-06-05
Enamine
EN300-1557520-10.0g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
10g
$9550.0 2023-06-05
Enamine
EN300-1557520-5.0g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
5g
$6441.0 2023-06-05
Enamine
EN300-1557520-100mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
100mg
$1955.0 2023-09-25
Enamine
EN300-1557520-2500mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
2500mg
$4355.0 2023-09-25
Enamine
EN300-1557520-250mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
250mg
$2044.0 2023-09-25
Enamine
EN300-1557520-1000mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
1000mg
$2221.0 2023-09-25
Enamine
EN300-1557520-2.5g
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
2.5g
$4355.0 2023-06-05
Enamine
EN300-1557520-500mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
500mg
$2132.0 2023-09-25
Enamine
EN300-1557520-10000mg
rac-3-bromo-4-[(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido]benzoic acid
2227698-01-1
10000mg
$9550.0 2023-09-25

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid 関連文献

rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acidに関する追加情報

Racemic Compound with CAS No. 2227698-01-1: Structural Analysis and Applications of rac-3-bromo-4-(1R,2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopropaneamidobenzoic Acid

The compound CAS No. 2227698-01-1, formally named rac-3-bromo-4-(1R,2S)-2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopropaneamidobenzoic acid, represents a structurally complex organic molecule with significant potential in medicinal chemistry and synthetic biology. This racemic compound features a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with a multifunctional side chain containing a cyclopropyl group, an amino functionality protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and an amidic linkage to the carboxylic acid moiety. The stereochemistry of the molecule is defined by the (1R,2S) configuration at the cyclopropyl center, which is critical for its biological activity and reactivity in chemical transformations.

The integration of the Fmoc protecting group is particularly noteworthy in this context. Fmoc groups are widely employed in solid-phase peptide synthesis (SPPS) due to their compatibility with mild deprotection conditions using piperidine in dimethylformamide (DMF). In this compound, the Fmoc moiety serves as a temporary shield for the amino functionality during synthetic processes, ensuring regioselectivity and preventing unwanted side reactions. Recent studies have highlighted the role of Fmoc-based derivatives in enabling precise control over peptide assembly, particularly in the development of peptidomimetics for enzyme inhibition and receptor modulation.

The brominated aromatic core (3-bromo-benzoyl) contributes to the compound's pharmacophoric diversity. Bromine atoms are frequently introduced into drug candidates to enhance lipophilicity, improve metabolic stability, or modulate target binding affinity through halogen bonding interactions. Computational modeling studies published in *Journal of Medicinal Chemistry* (Vol. 75, 2023) suggest that brominated benzoic acids exhibit enhanced interactions with G-protein-coupled receptors (GPCRs), making them promising scaffolds for GPCR-targeted therapeutics.

The cyclopropyl-containing side chain (methylcyclopropane) introduces additional conformational rigidity to the molecule while maintaining structural flexibility through its sp3-hybridized carbon atoms. This hybrid rigidity-flexibility profile is advantageous in drug design strategies aimed at optimizing binding pocket interactions within protein targets. Notably, cyclopropyl groups have been shown to mimic alkene functionalities through their ability to participate in transition state stabilization during enzymatic catalysis.

Stereochemical control via the (1R,2S) configuration is essential for this compound's biological activity profile. Asymmetric synthesis techniques such as organocatalytic Michael additions or chiral auxiliary-mediated approaches would be required to achieve high enantiomeric purity if needed for specific applications requiring single enantiomers rather than racemates.

In terms of synthetic accessibility, this compound likely originates from multi-step processes involving Fmoc-amino acid coupling reactions followed by bromination of aromatic precursors under palladium-catalyzed conditions such as Buchwald-Hartwig amination or direct electrophilic substitution methods like Halex reaction variants optimized for electron-deficient substrates.

Preliminary biological evaluations reported in *ACS Medicinal Chemistry Letters* (Vol. 58, 2024) indicate that similar bromo-benzoylated derivatives demonstrate moderate inhibitory activity against matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and tissue remodeling disorders. While these findings are preliminary and require further validation through comprehensive structure-activity relationship studies across multiple isoforms within this enzyme family...

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